Methyl 2,2-dithienylglycolate

Regioselective Synthesis Process Chemistry Anticholinergic Intermediates

Generic methyl 2,2-dithienylglycolate often carries the co-eluting 2,3-regioisomer, a precursor to pharmacologically active impurities that cause batch rejection in LAMA API manufacture. This critical quality-by-design (QbD) parameter demands a supplier with validated regioselective synthesis. • Synthesized via selective lithiation to control 2,3-regioisomer levels, ensuring robust downstream yield in Tiotropium Bromide (Spiriva®) and Aclidinium Bromide (Tudorza®) production. • Dual-grade utility: serves as the essential dithienylglycolate donor for API transesterification and as a fully characterized EP Impurity E / Aclidinium Impurity 5 reference standard meeting USP, EMA, JP, and BP requirements. • Crystalline solid (mp 93-95°C), stable under ambient shipping; available from mg to bulk with full CoA and regioisomeric purity documentation.

Molecular Formula C11H10O3S2
Molecular Weight 254.3 g/mol
CAS No. 26447-85-8
Cat. No. B131499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,2-dithienylglycolate
CAS26447-85-8
Synonymsα-Hydroxy-α-2-thienyl-2-thiopheneacetic Acid Methyl Ester;  Di-2-thienyl-glycolic Acid Methyl Ester;  Hydroxydithien-2-ylacetic Acid Methyl Ester; 
Molecular FormulaC11H10O3S2
Molecular Weight254.3 g/mol
Structural Identifiers
SMILESCOC(=O)C(C1=CC=CS1)(C2=CC=CS2)O
InChIInChI=1S/C11H10O3S2/c1-14-10(12)11(13,8-4-2-6-15-8)9-5-3-7-16-9/h2-7,13H,1H3
InChIKeySYHWYWHVEQQDMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2,2-Dithienylglycolate: Key Intermediate for Inhaled Anticholinergic APIs


Methyl 2,2-dithienylglycolate (MDTG, CAS 26447-85-8) is an α-hydroxy ester substituted with two thiophene rings. It is a crystalline solid (melting point 93-95 °C) with a molecular weight of 254.33 g/mol . Its primary industrial significance lies in its role as the essential dithienylglycolate precursor for synthesizing long-acting muscarinic receptor antagonists (LAMAs), specifically Tiotropium Bromide (Spiriva®) and Aclidinium Bromide (Tudorza®), which are widely prescribed for chronic obstructive pulmonary disease (COPD) [1]. This compound serves a dual purpose in pharmaceutical manufacturing: it is the target intermediate for active pharmaceutical ingredient (API) synthesis and is also a key pharmacopeial impurity standard (Tiotropium EP Impurity E; Aclidinium Impurity 5), making its controlled use and analytical characterization indispensable for both drug substance production and quality control [2].

Workflow
Key intermediate for LAMA API synthesis (Tiotropium, Aclidinium)
Critical Attribute
Regioisomeric purity (2,2-isomer) essential for batch quality
Use Context
Pharmacopeial impurity standard (EP, USP) for analytical control

Methyl 2,2-Dithienylglycolate: Regioisomeric Purity for API Success


Generic substitution or sourcing of inferior-grade methyl 2,2-dithienylglycolate poses a critical risk to API synthesis due to the presence of its regioisomer, methyl 2,3-dithienyl glycolate. This impurity is formed during standard Grignard reactions and is extremely difficult to separate via conventional purification methods, as it co-elutes with the target 2,2-isomer [1]. The 2,3-regioisomer is not merely an inactive byproduct; it is explicitly identified as a precursor to pharmacologically active impurities that can contaminate the final anticholinergic drug product, potentially leading to off-target effects or batch rejection [1]. Consequently, a supplier's ability to provide material with rigorously controlled regioisomeric purity—typically achieved through specialized lithiation protocols—directly dictates downstream yield, process robustness, and regulatory compliance. The choice of this intermediate is not a commodity decision but a critical quality-by-design (QbD) parameter.

Target
Methyl 2,2-dithienylglycolate with controlled regioisomeric purity (2,2-isomer)
Substitute Risk
Generic or 2,3-isomer containing material may introduce inseparable impurity, impacting API purity and regulatory compliance
Target
Dithienylglycolate scaffold for long-acting muscarinic antagonist research
Substitute Risk
Methyl benzilate (diphenylglycolate) may not provide the M3 selectivity and pharmacokinetic profile required for LAMA development

Methyl 2,2-Dithienylglycolate: Comparative Evidence for Procurement


2,2- vs. 2,3-Dithienylglycolate: Synthetic Yield and Purity

The conventional Grignard-based synthesis of methyl 2,2-dithienylglycolate yields a 54% yield of the target compound, but crucially co-produces 12% of the regioisomer methyl 2,3-dithienylglycolate. This mixture is inseparable via standard purification [1]. In contrast, a selective two-step protocol using 2-thienyl lithium achieves complete regio-selectivity, generating only the desired 2,2-isomer without the 2,3-impurity [1]. This evidence demonstrates that not all synthetic batches of this compound are equivalent; the presence of the 2,3-isomer is a direct indicator of inferior process chemistry.

Synthetic yield & regioisomer
Head-to-head
Conventional Grignard: 54% yield + 12% 2,3-isomer. Selective lithiation: 100% 2,2-selectivity, no 2,3-isomer detected.
Regioisomeric purity directly impacts downstream API quality and regulatory acceptance.
2,3-isomer co-elutes with target and is difficult to remove.
Regioselective Synthesis Process Chemistry Anticholinergic Intermediates

Physical Form and Stability: Methyl vs. Scopine Ester

Methyl 2,2-dithienylglycolate is a solid with a melting point range of 93-95 °C, exhibiting thermal stability up to at least 200 °C before decomposition occurs . Its solid-state LogP is calculated at 2.1-2.5, indicating moderate lipophilicity [1]. In contrast, the closely related scopine dithienylglycolate ester (CAS 136310-64-0) has a different physical form, higher molecular weight (377.48 g/mol), and is specifically designed as the penultimate intermediate for final quaternization [2]. This difference in physical form and stability profile makes methyl 2,2-dithienylglycolate the preferred and more robust building block for multi-step synthesis, as its crystalline nature facilitates purification, accurate weighing, and long-term storage.

Physical form vs. scopine ester
Class-level
Methyl ester: solid, mp 93–95 °C, stable up to 200 °C. Scopine ester: higher MW, different physical form.
Crystalline methyl ester supports reliable handling, accurate weighing, and stable storage.
Class inference; individual batch properties should be verified.
Solid-State Chemistry Pharmaceutical Handling Stability Studies

Methyl 2,2-Dithienylglycolate as Pharmacopeial Impurity Standard

Methyl 2,2-dithienylglycolate is officially designated as Tiotropium EP Impurity E and Aclidinium Impurity 5 . It is a highly characterized reference standard that meets the stringent requirements of major pharmacopoeias, including USP, EMA, JP, and BP [1]. Commercially available analytical standards of this compound are supplied with purity levels typically ≥98% by HPLC and are accompanied by detailed Certificates of Analysis (CoA) including NMR and MS data [2]. This dual identity—as both a key synthetic intermediate and a defined impurity standard—is unique among its close structural analogs (e.g., methyl benzilate, CAS 76-89-1), which are not typically employed as impurity markers for major inhaled LAMAs.

Pharmacopeial impurity standard
Reported
Designated as Tiotropium EP Impurity E and Aclidinium Impurity 5; available as ≥98% HPLC reference standard with CoA.
Dual role as intermediate and impurity marker supports analytical development and regulatory documentation.
Not typical for generic methyl benzilate.
Pharmaceutical Analysis Quality Control Reference Standards

Synthetic Utility: Dithienylglycolate vs. Diphenylglycolate

While both methyl 2,2-dithienylglycolate and methyl 2,2-diphenylglycolate (methyl benzilate) are α-hydroxy esters used in anticholinergic synthesis, the dithienyl analog is the direct precursor to the most clinically successful long-acting muscarinic antagonists (LAMAs) for COPD, including Tiotropium and Aclidinium [1]. The dithienylglycolate moiety is critical for achieving the desired pharmacokinetic profile of these LAMAs, characterized by potent, long-lasting M3 receptor antagonism and a rapid hydrolysis rate in human plasma that minimizes systemic side effects . In contrast, diphenylglycolate esters are more commonly associated with older, short-acting anticholinergics or CNS-active agents . This structural difference—thiophene vs. phenyl rings—profoundly impacts the pharmacological outcome of the final drug molecule, making methyl 2,2-dithienylglycolate the non-substitutable core scaffold for modern inhaled therapies.

Dithienyl vs. diphenyl scaffold
Class-level
Dithienylglycolate-based APIs (Tiotropium, Aclidinium) exhibit long-acting M3 antagonism and rapid plasma hydrolysis. Diphenylglycolate linked to shorter-acting or CNS-active agents.
Dithienyl scaffold is essential for research targeting M3-selective, long-duration profiles.
Pharmacological differences inferred from drug profiles.
Muscarinic Antagonists Drug Discovery Structure-Activity Relationship

Market Value and Price Trends

The global market for methyl 2,2-dithienylglycolate was valued at approximately 0.05 million USD in 2024 and is projected to grow at a compound annual growth rate (CAGR) of 8.5% through 2033 . This niche but growing market reflects its specialized, non-commodity status. On a practical level, bulk procurement pricing varies significantly based on purity and scale. For example, the cost per gram for high-purity (≥98%) material can range from approximately $1.93/g for a 100g lot to $2.30/g for a 250g lot, while smaller research-grade quantities (1g) can cost upwards of $215/g . This tiered pricing structure, driven by analytical rigor and scale, underscores the importance of procurement planning. In contrast, more common intermediates like methyl benzilate may have lower and more stable pricing due to broader availability, but lack the specific synthetic utility for premium LAMA APIs.

Market value & pricing
Data to verify
Global market ~$0.05M (2024), CAGR 8.5%. Unit cost ~$1.93–$2.30/g for bulk lots.
Market data provides procurement benchmarks; premium reflects specialized synthesis.
Sources not provided; verify with current supplier quotes.
Pharmaceutical Economics Supply Chain Management Procurement Strategy

Methyl 2,2-Dithienylglycolate: Optimal Use Cases


cGMP Manufacturing of LAMA APIs

This is the primary industrial application for methyl 2,2-dithienylglycolate. The compound is used in the multi-step synthesis of Tiotropium Bromide and Aclidinium Bromide, specifically as the dithienylglycolate donor in a transesterification reaction with scopine or (R)-3-quinuclidinol derivatives [1]. The evidence from Section 3 confirms that the regioisomeric purity of this intermediate is critical; therefore, this scenario is only valid when using material synthesized via a selective lithiation protocol to avoid the 2,3-impurity . The high thermal stability (up to 200 °C) and solid-state properties (melting point 93-95 °C) also support its use in standard pharmaceutical manufacturing environments .

Novel Muscarinic Antagonists for Respiratory Diseases

Methyl 2,2-dithienylglycolate is a key building block for medicinal chemistry programs aiming to discover next-generation inhaled muscarinic antagonists for COPD and asthma. As established in Section 3, the dithienylglycolate scaffold is directly associated with the clinically validated LAMA profile of high M3 potency and rapid plasma clearance [1]. This makes the compound an ideal starting point for generating focused libraries of novel anticholinergic candidates. Its use in this scenario is supported by its role in the synthesis of aclidinium bromide, a drug specifically designed for an improved risk-benefit profile compared to earlier agents .

Analytical Method Development and Quality Control

As Tiotropium EP Impurity E and Aclidinium Impurity 5, methyl 2,2-dithienylglycolate is an essential reference standard for developing and validating HPLC methods used in the quality control of LAMA drug substances and products [1]. The evidence in Section 3 highlights that this compound is a highly characterized standard meeting USP, EMA, JP, and BP requirements . Its use in this scenario is critical for ensuring batch-to-batch consistency and regulatory compliance (ANDA/NDA) for both generic and innovator LAMA products .

Regioselective Synthesis and Impurity Control Research

The synthesis of methyl 2,2-dithienylglycolate itself is a subject of process chemistry research. The documented challenge of eliminating its 2,3-regioisomer makes it a model compound for studying and optimizing regioselective lithiation and Grignard reactions [1]. This scenario is directly supported by the quantitative data in Section 3, which compares the yield and impurity profile of conventional vs. selective synthetic routes [1]. Researchers focused on developing greener, higher-yielding, or more cost-effective manufacturing processes for pharmaceutical intermediates will find this compound a relevant and challenging target.

Application
Selection Property
Validation Focus
cGMP Manufacturing of LAMA APIs
Regioisomeric purity (2,2-isomer)
Batch impurity profile and process robustness
Novel Anticholinergic Discovery
Dithienylglycolate scaffold
M3 receptor binding and reported PK/PD profile
Analytical QC & Method Development
Pharmacopeial reference standard grade
HPLC method validation and impurity marking
Process Chemistry Research
Regioselective synthesis route
Yield optimization and 2,3-isomer elimination

Technical Documentation Hub

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38 linked technical documents
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